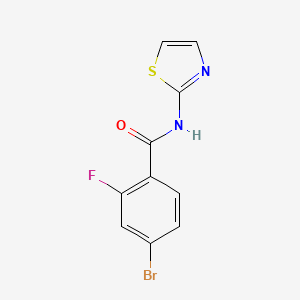
4-bromo-2-fluoro-N-(thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-bromo-2-fluoro-N-(thiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
The molecular structure of thiazoles, including “this compound”, is characterized by sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .科学的研究の応用
Microwave Promoted Synthesis
One of the key applications of derivatives of 4-bromo-2-fluoro-N-(thiazol-2-yl)benzamide involves the microwave-promoted synthesis of benzamides, which offers a cleaner, more efficient, and faster method for producing these compounds compared to traditional thermal heating. This advancement in synthetic chemistry facilitates the creation of compounds with potential applications in drug development and material science (Saeed, 2009).
Antimicrobial and Antifungal Agents
Research has also focused on the synthesis of derivatives with antimicrobial and antifungal properties. For instance, novel derivatives have been developed and tested for activity against various pathogens, demonstrating the potential for these compounds in addressing antimicrobial resistance (Narayana et al., 2004). These findings suggest the utility of this compound derivatives in developing new antimicrobial agents.
Material Science and Semiconductor Applications
In the realm of material science, derivatives of this compound have been employed in the creation of organic semiconductors. For example, the synthesis and structural analysis of benzo[d][1,2,3]thiadiazole derivatives have shown potential in applications ranging from transistors to solar cells, highlighting the versatility of these compounds in advanced material applications (Chen et al., 2016).
Chemodosimetric Applications
Furthermore, derivatives have been explored for their chemodosimetric applications, particularly in the detection of heavy metals. For instance, a thioamide derivative of 8-hydroxyquinoline-benzothiazole demonstrated highly selective fluorescence enhancement properties in the presence of Hg2+ ions, underscoring the potential for using these compounds in environmental monitoring and safety (Song et al., 2006).
Safety and Hazards
将来の方向性
Thiazoles, including “4-bromo-2-fluoro-N-(thiazol-2-yl)benzamide”, have been the focus of many researchers due to their wide range of biological activities . Future research could focus on synthesizing compounds containing the thiazole ring with variable substituents as target structures and evaluating their biological activities .
作用機序
Target of Action
Thiazole derivatives, which include this compound, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse biological activities suggest that the compound likely interacts with multiple targets within the body.
Mode of Action
Thiazole compounds are known to behave unpredictably when they enter physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors . This suggests that the compound may interact with its targets in a variety of ways, leading to different effects depending on the specific target and the physiological context.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that the compound affects multiple pathways . For instance, it may influence pathways related to inflammation and pain (given its potential analgesic and anti-inflammatory activities), as well as pathways related to cell growth and division (given its potential antitumor or cytotoxic activities).
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound may have similar solubility properties, which could influence its absorption and distribution within the body.
Result of Action
For instance, it may reduce inflammation and pain, inhibit microbial growth, or induce cell death in tumor cells .
特性
IUPAC Name |
4-bromo-2-fluoro-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2OS/c11-6-1-2-7(8(12)5-6)9(15)14-10-13-3-4-16-10/h1-5H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTORYMGBBOMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-chlorothiophen-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2534256.png)

![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2534258.png)

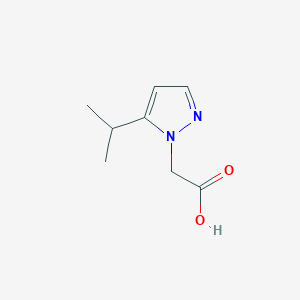
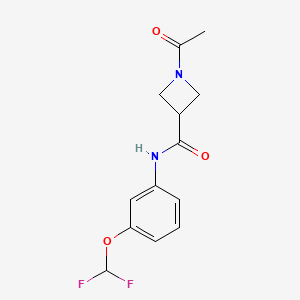
![8-(3,4,5-Trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2534262.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2534263.png)
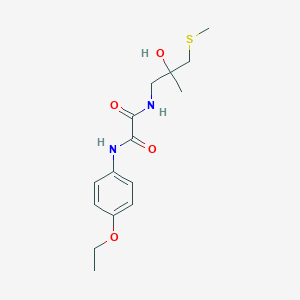
![Tert-butyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2534265.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2534267.png)
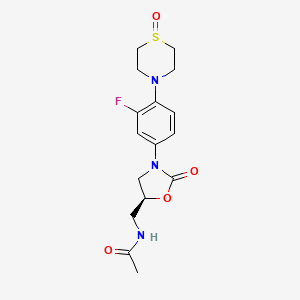
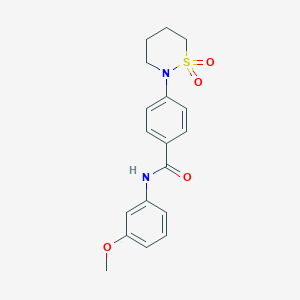
![2-(2,4-diketo-1-methyl-9-phenethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid methyl ester](/img/structure/B2534277.png)